molecular formula C24H29N3O7S2 B2571368 ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate CAS No. 477537-17-0

ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate

Cat. No.: B2571368
CAS No.: 477537-17-0
M. Wt: 535.63
InChI Key: OXCBQOPFOZXGFU-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Properties

IUPAC Name

ethyl 5-nitro-2-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7S2/c1-5-34-22(29)18-10-19(27(30)31)35-21(18)25-20(28)15-6-8-17(9-7-15)36(32,33)26-14-24(4)12-16(26)11-23(2,3)13-24/h6-10,16H,5,11-14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCBQOPFOZXGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC4(CC3CC(C4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .

Scientific Research Applications

Ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[32

Mechanism of Action

The mechanism of action of ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group and sulfonyl group are likely to play key roles in its biological activity, potentially interacting with enzymes and receptors .

Comparison with Similar Compounds

Biological Activity

Ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a nitro group and a sulfonamide moiety, which are critical for its biological activity. The presence of the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl group contributes to its unique properties.

Property Details
IUPAC Name This compound
Molecular Formula C24H29N3O7S2
CAS Number 477537-17-0
Molecular Weight 505.64 g/mol

The biological activity of ethyl 5-nitro-2-[4-(sulfonyl)benzamido]thiophene derivatives is largely attributed to their ability to interact with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The nitro group can be reduced to an amine under certain conditions, potentially altering its interaction with enzymes involved in metabolic pathways.
  • Receptor Binding : The sulfonamide group may facilitate binding to various receptors, influencing signal transduction pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 5-nitro derivatives exhibit antimicrobial properties. For example, related thiophene compounds have shown significant antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that ethyl 5-nitro derivatives may exhibit inhibitory effects on butyrylcholinesterase (BChE), which is comparable to known inhibitors like physostigmine .

Study 1: Inhibition of Enzymatic Activity

A study evaluating the inhibitory effects of ethyl 5-nitro derivatives against BChE revealed an IC50 value of approximately 46.42 μM, indicating moderate potency . This suggests potential therapeutic applications in cognitive disorders.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar thiophene compounds found that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria . This highlights their potential use in developing new antibiotics.

Comparative Analysis

To better understand the uniqueness of ethyl 5-nitro derivatives, a comparison with structurally similar compounds is essential:

Compound Biological Activity IC50 (μM)
Ethyl 5-nitro-2-[4-(methylsulfonyl)benzamido]thiopheneModerate antibacterialNot specified
Ethyl 5-nitro-2-[4-(ethylsulfonyl)benzamido]thiopheneModerate cholinesterase inhibitionNot specified
Ethyl 5-nitro derivative (current study)Significant BChE inhibition46.42

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